2-(pentafluoro-??-sulfanyl)pyridine
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Overview
Description
2-(Pentafluorosulfanyl)pyridine: is a chemical compound characterized by the presence of a pentafluorosulfanyl group attached to a pyridine ring The pentafluorosulfanyl group is known for its unique physicochemical properties, including high chemical stability and strong electron-withdrawing effects
Mechanism of Action
Target of Action
It’s known that pyridinols, which are similar compounds, have two different reactive nucleophilic centers . These centers can be arylated depending on the reaction conditions .
Mode of Action
The mode of action of 2-(pentafluoro-??-sulfanyl)pyridine involves its interaction with its targets. For instance, pyridin-2-ol, a similar compound, reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .
Biochemical Pathways
It’s known that pentafluoro- and pentachloropyridines are most susceptible to nucleophilic attack by o-, s-, n-, and p-centered nucleophiles . This suggests that this compound may interact with similar biochemical pathways.
Pharmacokinetics
The compound has a predicted boiling point of 3532±350 °C and a predicted density of 1348±006 g/cm3 . These properties may influence its bioavailability.
Result of Action
It’s known that the presence of the –sf 5 group on para- and meta-substituted nitroarenes is capable of undergoing [ 18 f]\ [ 19 f] radioisotopic exchange . This suggests that this compound may have similar effects.
Action Environment
It’s known that the –sf 5 group demonstrates high chemical stability, resistant to hydrolysis under both strong acidic and basic conditions . This suggests that this compound may have similar environmental stability.
Biochemical Analysis
Biochemical Properties
2-(Pentafluoro-λ6-sulfanyl)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between 2-(Pentafluoro-λ6-sulfanyl)pyridine and cytochrome P450 involves the binding of the pentafluorosulfanyl group to the active site of the enzyme, leading to potential inhibition or modulation of enzyme activity .
Additionally, 2-(Pentafluoro-λ6-sulfanyl)pyridine has been shown to interact with proteins involved in cellular signaling pathways. For instance, it can bind to kinases, which are enzymes that catalyze the transfer of phosphate groups to specific substrates. This binding can result in the modulation of kinase activity, thereby influencing downstream signaling events .
Cellular Effects
The effects of 2-(Pentafluoro-λ6-sulfanyl)pyridine on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, 2-(Pentafluoro-λ6-sulfanyl)pyridine can modulate the activity of transcription factors, leading to changes in gene expression profiles . This modulation can result in altered cellular responses, such as changes in cell proliferation, differentiation, and apoptosis.
Furthermore, 2-(Pentafluoro-λ6-sulfanyl)pyridine has been shown to affect cellular metabolism by interacting with metabolic enzymes. This interaction can lead to changes in metabolic flux and the levels of various metabolites, thereby influencing overall cellular metabolic activity .
Molecular Mechanism
The molecular mechanism of action of 2-(Pentafluoro-λ6-sulfanyl)pyridine involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The pentafluorosulfanyl group of 2-(Pentafluoro-λ6-sulfanyl)pyridine is highly electronegative, allowing it to form strong interactions with nucleophilic sites on enzymes and proteins .
One notable mechanism is the inhibition of cytochrome P450 enzymes, where 2-(Pentafluoro-λ6-sulfanyl)pyridine binds to the heme group of the enzyme, preventing the binding of substrates and thereby inhibiting enzyme activity . Additionally, this compound can activate certain kinases by binding to their regulatory domains, leading to enhanced kinase activity and subsequent downstream signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Pentafluoro-λ6-sulfanyl)pyridine have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to 2-(Pentafluoro-λ6-sulfanyl)pyridine can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .
Studies have shown that the stability of 2-(Pentafluoro-λ6-sulfanyl)pyridine can be influenced by factors such as temperature, pH, and the presence of other reactive species . These factors can affect the degradation rate of the compound and its long-term impact on cellular processes.
Dosage Effects in Animal Models
The effects of 2-(Pentafluoro-λ6-sulfanyl)pyridine vary with different dosages in animal models. At low doses, this compound has been shown to modulate enzyme activity and cellular signaling pathways without causing significant toxicity . At higher doses, 2-(Pentafluoro-λ6-sulfanyl)pyridine can induce toxic effects, including hepatotoxicity and nephrotoxicity .
Threshold effects have been observed, where a specific dosage range results in maximal biological activity without adverse effects. Beyond this range, the compound’s toxicity increases, leading to detrimental effects on organ function and overall health .
Metabolic Pathways
2-(Pentafluoro-λ6-sulfanyl)pyridine is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of key metabolites .
The presence of the pentafluorosulfanyl group in 2-(Pentafluoro-λ6-sulfanyl)pyridine can also affect its metabolic stability and the rate of biotransformation. This group can enhance the compound’s resistance to metabolic degradation, prolonging its biological activity .
Transport and Distribution
The transport and distribution of 2-(Pentafluoro-λ6-sulfanyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) . Once inside the cell, 2-(Pentafluoro-λ6-sulfanyl)pyridine can bind to intracellular proteins, influencing its localization and accumulation .
The distribution of 2-(Pentafluoro-λ6-sulfanyl)pyridine within tissues is also influenced by its physicochemical properties, such as lipophilicity and molecular size. These properties can affect the compound’s ability to penetrate cell membranes and reach specific cellular compartments .
Subcellular Localization
The subcellular localization of 2-(Pentafluoro-λ6-sulfanyl)pyridine is critical for its activity and function. This compound can be targeted to specific cellular compartments through the presence of targeting signals or post-translational modifications . For example, 2-(Pentafluoro-λ6-sulfanyl)pyridine can be directed to the mitochondria by mitochondrial targeting sequences, where it can influence mitochondrial function and energy metabolism .
Additionally, the pentafluorosulfanyl group can undergo post-translational modifications, such as phosphorylation or ubiquitination, which can further regulate the subcellular localization and activity of 2-(Pentafluoro-λ6-sulfanyl)pyridine .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the oxidative chlorotetrafluorination of pyridyl disulfides, followed by chloride/fluoride exchange with fluorides . This method requires the presence of at least one fluorine atom on the pyridine ring to facilitate the transformation.
Industrial Production Methods: Industrial production of 2-(pentafluorosulfanyl)pyridine may involve large-scale synthesis using similar methods as described above. The process typically includes the preparation of pyridylsulfur chlorotetrafluorides, followed by fluoride exchange reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-(Pentafluorosulfanyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The pentafluorosulfanyl group can be substituted by nucleophiles such as carbon, nitrogen, sulfur, and oxygen nucleophiles through an SNAr pathway.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like alkyl or aryl halides, amines, and thiols.
Oxidation and Reduction Reactions: Reagents such as oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride) may be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions may produce sulfoxides or sulfones .
Scientific Research Applications
Chemistry: 2-(Pentafluorosulfanyl)pyridine is used as a building block in the synthesis of various fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .
Biology and Medicine: In medicinal chemistry, the pentafluorosulfanyl group is considered a bioisostere of the trifluoromethyl group, offering improved biological activity and stability. This compound has been explored for its potential in drug development, particularly in designing antimicrobial agents .
Industry: The compound’s stability and electron-withdrawing properties make it useful in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Trifluoromethylpyridine: Similar in structure but with a trifluoromethyl group instead of a pentafluorosulfanyl group.
Pentafluoropyridine: Contains five fluorine atoms on the pyridine ring, lacking the sulfur component.
Uniqueness: 2-(Pentafluorosulfanyl)pyridine is unique due to the presence of the pentafluorosulfanyl group, which imparts distinct physicochemical properties such as higher lipophilicity and stronger electron-withdrawing effects compared to trifluoromethylpyridine . These properties make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
pentafluoro(pyridin-2-yl)-λ6-sulfane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F5NS/c6-12(7,8,9,10)5-3-1-2-4-11-5/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXNZXKULBZCRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)S(F)(F)(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F5NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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